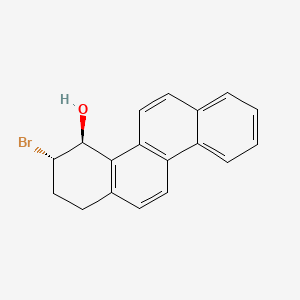
4-Chrysenol, 3-bromo-1,2,3,4-tetrahydro-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chrysenol, 3-bromo-1,2,3,4-tetrahydro-, trans- is an organic compound that belongs to the class of brominated chrysenols. This compound is characterized by the presence of a bromine atom at the 3rd position and a hydroxyl group at the 4th position on a tetrahydro-chrysene backbone. The “trans-” designation indicates the specific geometric configuration of the substituents around the tetrahydro ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chrysenol, 3-bromo-1,2,3,4-tetrahydro-, trans- typically involves the bromination of 1,2,3,4-tetrahydro-chrysene. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The process is optimized to achieve high yields and purity of the final product. Quality control measures are implemented to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chrysenol, 3-bromo-1,2,3,4-tetrahydro-, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chrysenone, 3-bromo-1,2,3,4-tetrahydro-, trans-.
Reduction: Formation of 4-chrysenol, 1,2,3,4-tetrahydro-, trans-.
Substitution: Formation of various substituted chrysenols depending on the nucleophile used.
Scientific Research Applications
4-Chrysenol, 3-bromo-1,2,3,4-tetrahydro-, trans- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chrysenol, 3-bromo-1,2,3,4-tetrahydro-, trans- involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,2,3,4-tetrahydro-1,10-phenanthroline: Another brominated tetrahydro compound with similar structural features.
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole derivatives: Compounds with a tetrahydro structure and bromine substitution, studied for their biological activities.
Uniqueness
4-Chrysenol, 3-bromo-1,2,3,4-tetrahydro-, trans- is unique due to its specific substitution pattern and geometric configuration
Properties
CAS No. |
80124-65-8 |
|---|---|
Molecular Formula |
C18H15BrO |
Molecular Weight |
327.2 g/mol |
IUPAC Name |
(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-ol |
InChI |
InChI=1S/C18H15BrO/c19-16-10-7-12-6-8-14-13-4-2-1-3-11(13)5-9-15(14)17(12)18(16)20/h1-6,8-9,16,18,20H,7,10H2/t16-,18+/m0/s1 |
InChI Key |
VZFRPVWDMXOWNC-FUHWJXTLSA-N |
Isomeric SMILES |
C1CC2=C([C@@H]([C@H]1Br)O)C3=C(C=C2)C4=CC=CC=C4C=C3 |
Canonical SMILES |
C1CC2=C(C(C1Br)O)C3=C(C=C2)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5',8'-Dimethoxy-3',4'-dihydro-1'H-spiro[imidazolidine-4,2'-naphthalene]-2,5-dione](/img/structure/B14158701.png)
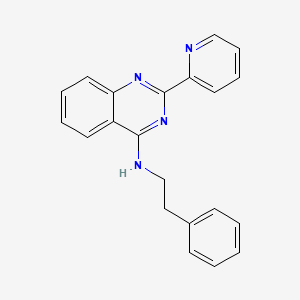
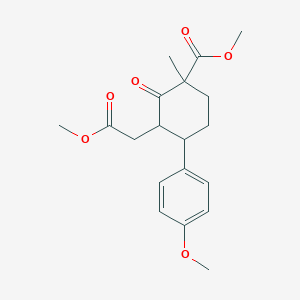
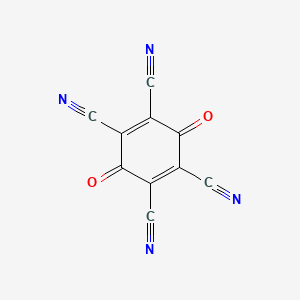
![9-methyl-2-[(2-methylpiperidin-1-yl)carbonyl]-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14158718.png)
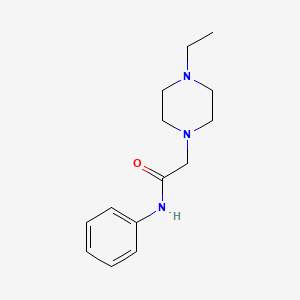
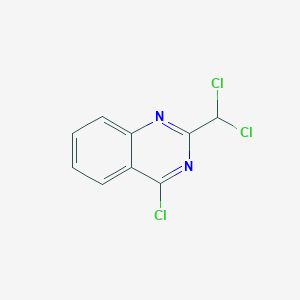
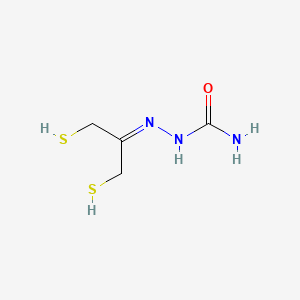
![Tetrasodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylbenzoyl]carbamoyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B14158740.png)

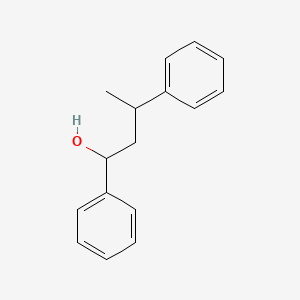
![3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B14158752.png)
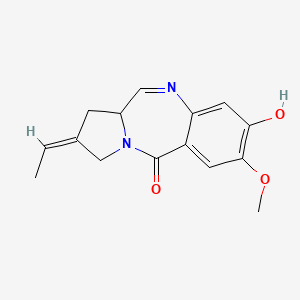
![[(Z)-(2-methylcyclohexylidene)amino]urea](/img/structure/B14158776.png)
